molecular formula C8H6FNO B020390 5-Fluorooxindole CAS No. 56341-41-4

5-Fluorooxindole

Cat. No. B020390
CAS RN: 56341-41-4
M. Wt: 151.14 g/mol
InChI Key: DDIIYGHHUMKDGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Fluorooxindole involves several steps, including direct oxidation and electrochemical polymerization. A notable method is the electrochemical polymerization of 5-Fluorooxindole in boron trifluoride diethyl etherate, which results in high-quality poly(5-fluoroindole) films with good thermal stability and blue-light emission properties (Nie et al., 2007). Another approach involves the defluorinative coupling of pyrrole-2-acetic acids and α-trifluoromethyl alkenes, leading to the synthesis of 5-fluoro-dihydroindolizines (Sun & Zhou, 2022).

Molecular Structure Analysis

The molecular structure and electronic properties of 5-Fluorooxindole have been thoroughly analyzed. For instance, studies have deduced the structure and electronic properties of the ground state and the lowest excited singlet state of 5-fluoroindole using rotationally resolved spectroscopy (Brand et al., 2012).

Chemical Reactions and Properties

The chemical reactions of 5-Fluorooxindole include its involvement in the formation of polymers with significant electrochemical and fluorescent properties. For example, the electrochemically synthesized poly(5-fluoroindole) shows promising applications as blue-light emitters due to its good electrochemical behavior and thermal stability (Nie et al., 2007).

Physical Properties Analysis

The physical properties of 5-Fluorooxindole derivatives, such as poly(5-fluoroindole), include good thermal stability and solubility in certain solvents, which are essential for their applications in materials science and electronics (Nie et al., 2007).

Scientific Research Applications

  • Cancer Treatment : 5-Fluorouracil (5FU), a related compound, is widely used in the treatment of various cancers. It has shown effectiveness in advanced colorectal cancer, with resistance primarily due to metabolic aberrations or alterations in thymidylate synthase (Pinedo & Peters, 1988). It's also been used for over 40 years in solid tumor treatment, showing improved oral bioavailability and potential for synergistic use with other antineoplastic agents (Grem, 2000).

  • Cardiovascular Toxicity : Research has indicated that 5-Fluorouracil can affect key cardiovascular system cells, potentially explaining some manifestations of its cardiovascular toxicity (Focaccetti et al., 2015).

  • Pain Management : 5-fluoro-2-oxindole itself has been shown to effectively reduce inflammatory pain and improve morphine's local effects in mice with inflammatory pain, suggesting potential therapeutic applications in inflammatory pain management (Redondo et al., 2020).

  • Radiation Therapy Enhancement : 5-fluorouracil may enhance the effectiveness of radiation therapy for locally unresectable gastrointestinal cancer, potentially offering a few extra months of life (Moertel et al., 1969).

  • Treatment of Depression and Obsessive-Compulsive Disorders : Fluoxetine, a derivative, is the first selective serotonin uptake inhibitor and has shown clinical effectiveness in depression and obsessive-compulsive disorders, with potential use in other disorders (Wong et al., 1995).

properties

IUPAC Name

5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIIYGHHUMKDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395649
Record name 5-Fluorooxindole
Source EPA DSSTox
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Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorooxindole

CAS RN

56341-41-4
Record name 5-Fluoro-1,3-dihydroindol-2-one
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Record name 5-Fluoro-2-oxindole
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Record name 5-Fluorooxindole
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Record name 5-fluoro-1,3-dihydro-2H-indol-2-one
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Record name 5-FLUORO-2-OXINDOLE
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Synthesis routes and methods I

Procedure details

5-Fluoroisatin (8.2 g) was dissolved in 50 mL of hydrazine hydrate and refluxed for 1.0 hr. The reaction mixtures were then poured in ice water. The precipitate was then filtered, washed with water and dried in a vacuum oven to afford the title compound.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 11.1 g (0.1 mol) of 4-fluoroaniline in 200 ml of dichloromethane, at -60° to -65° C., was added, dropwise, a solution of 10.8 g (0.1 mol) of t-butyl hypochlorite in 25 ml of dichloromethane. Stirring was continued for 10 minutes at -60° to -65° C., and then was added, dropwise, a solution of 13.4 g (0.1 mol) of ethyl 2-(methylthio)acetate in 25 ml of dichloromethane. Stirring was continued at -60° C. for 1 hour and then was added, dropwise, at -60° to -65° C., a solution of 11.1 g (0.11 mol) of triethylamine in 25 ml of dichloromethane. The cooling bath was removed, and when the reaction mixture had warmed to room temperature, 100 ml of water was added. The phases were separated, and the organic phase was washed with saturated sodium chloride solution, dried (Na2SO4) and evaporated in vacuo. The residue was dissolved in 350 ml of diethyl ether, to which was added 40 ml of 2N hydrochloric acid. This mixture was stirred at room temperature overnight. The phases were separated and the ether phase was washed
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
51
Citations
J Campbell - 2019 - digitalcommons.liberty.edu
… @liberty.edu) Student Name and Email– Julianna Campbell (jcampbell46@liberty.edu) Abstract: The compound that is being explored as part of this research project is 5fluorooxindole (…
Number of citations: 0 digitalcommons.liberty.edu
EH Wiseman, J Chiaini… - Journal of Medicinal …, 1973 - ACS Publications
… To a slurry of 480 mg (10 mmol) of a 50% sodium hydride oil suspension in 40 ml of hexamethylphosphoramide was added 1.65 g (10 mmol)of 1 -methyl-5-fluorooxindole. When the …
Number of citations: 29 pubs.acs.org
NA Lehning, DG Raner - 2017 - digitalcommons.liberty.edu
… There is a strong curative potential for the 5F2O compound and some cancer treatments that are in trial contain the 5-fluorooxindole structure. Therefore, a complete comprehension of …
Number of citations: 0 digitalcommons.liberty.edu
W Zeng, M Yao, G Kabalka, J Wall, D Townsend - 2008 - Soc Nuclear Med
… Coupling of 5 with 5-fluorooxindole gives the final Sunitinib. Intermediate 5 reacts with 4-nitrooxindole to yield the nitro precursor (6) that can be used for the preparation of [18F]Sunitinib…
Number of citations: 0 jnm.snmjournals.org
MG Kassem, AFMM Rahman, HM Korashy - Profiles of Drug Substances …, 2012 - Elsevier
… With sufficient quantities of 9 in hand, the synthesis could be completed via condensation of 9 with 5-fluorooxindole (10) to furnish the sunitinib free base 1 in 88% yield. …
Number of citations: 23 www.sciencedirect.com
JM Manley, MJ Kalman, BG Conway… - The Journal of …, 2003 - ACS Publications
… Addition of 5-fluorooxindole 10 to the crude reaction mixture led to the target molecule. … pivotal pyrrole core 7 with diamine 8 and 5-fluorooxindole 10. An advantage of this strategy was …
Number of citations: 115 pubs.acs.org
R Dalpozzo - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… Finally, here the previously unreactive 5-fluorooxindole gave the expected product in high yield and enantioselectivity, while 4-CF 3 - or 4-CF 3 O-NFSI were not tested. …
Number of citations: 66 pubs.rsc.org
Y Kato, M Furutachi, Z Chen, H Mitsunuma… - Journal of the …, 2009 - ACS Publications
… 5-Methoxyoxindole 3c and 5-fluorooxindole 3d were applicable as well (entries 12 and 13). The catalyst loading was further decreased to 1 mol %, giving 5aa in 99% yield and 92% ee (…
Number of citations: 219 pubs.acs.org
M Khan, M Yousaf, A Wadood, M Junaid… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 6-chloro-3-oxindole derivatives 1–25 were synthesized in high yields by the reaction of 6-chlorooxindole with different aromatic aldehydes in the presence of piperidine. All …
Number of citations: 52 www.sciencedirect.com
ZB Qiu, LY Chen, J Ji, X Ren, Y Li - Journal of Fluorine Chemistry, 2020 - Elsevier
… In comparison, the 5-fluorooxindole delivered product 3o with a relatively lower diastereoselectivity (84:16 anti/syn). Finally, exploration of the reaction scope focused on varying the …
Number of citations: 5 www.sciencedirect.com

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